RS 25344 Hydrochloride

概要

説明

RS 25344 Hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) with an IC50 of 0.28 nM . It has only weak inhibitory effects on PDE1, PDE2, and PDE3 . It has anti-inflammatory, memory- and cognition-enhancing, and antineoplastic effects .

Molecular Structure Analysis

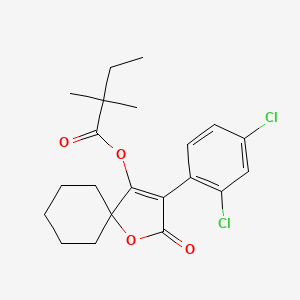

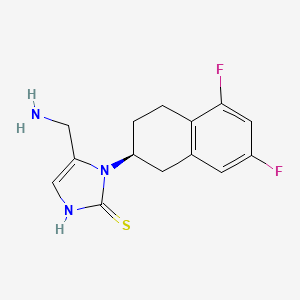

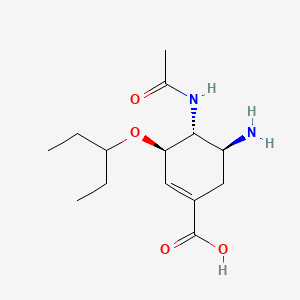

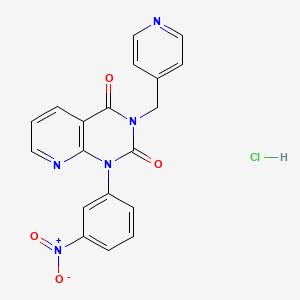

The molecular formula of RS 25344 Hydrochloride is C19H13N5O4 • HCl . The InChI code is InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17 (16)23 (14-3-1-4-15 (11-14)24 (27)28)19 (26)22 (18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H .Physical And Chemical Properties Analysis

RS 25344 Hydrochloride is a solid compound . It is soluble to 50 mM in water and to 100 mM in DMSO . The molecular weight is 411.8 .科学的研究の応用

Inhibition of Phosphodiesterase 4 (PDE4)

RS 25344 Hydrochloride is a potent inhibitor of PDE4, with an IC50 value of 0.3 nM, showing high selectivity over PDE1, PDE2, and PDE3 . This inhibition can be utilized in research to study the role of PDE4 in various cellular processes, including inflammation and cell signaling.

Immunology and Inflammation

The compound has been shown to inhibit the release of IL-5 and TNF-α in human peripheral blood mononuclear cells (PBMCs), which are key cytokines in the immune response . This application is crucial for understanding the cellular mechanisms underlying immune responses and developing anti-inflammatory strategies.

cAMP Signaling Pathways

RS 25344 Hydrochloride’s role as a PDE4 inhibitor also implicates it in the regulation of cAMP signaling pathways . By preventing the breakdown of cAMP, it can help in dissecting the pathways where cAMP acts as a second messenger, influencing various physiological responses.

Innate Immunity

The compound’s ability to modulate cytokine release suggests its potential application in studying innate immunity . Researchers can explore how RS 25344 Hydrochloride affects the activation and function of innate immune cells, such as macrophages and dendritic cells.

Neutrophil Biology

RS 25344 Hydrochloride may impact neutrophil functions, such as phagocytosis, degranulation, and NETosis . This is particularly relevant for research into neutrophilic pathogen defense mechanisms and their roles in inflammation and disease.

Potential Therapeutic Applications

While not for human or veterinary use, RS 25344 Hydrochloride’s anti-inflammatory and immune-modulating properties make it a valuable tool for preclinical research into new therapeutic approaches for conditions like asthma, COPD, and autoimmune diseases .

作用機序

Target of Action

RS 25344 Hydrochloride is a selective inhibitor of cAMP-phosphodiesterase 4 (PDE 4; PDE IV) . This compound has only weak inhibitory effects on PDE I, II, III .

Mode of Action

RS 25344 Hydrochloride increases intracellular cAMP (cyclic adenosine phosphate) concentration by inhibiting PDE4 activity . The IC50 of RS 25344 Hydrochloride in human lymphocytes is 0.28 nM .

Biochemical Pathways

By inhibiting PDE4, RS 25344 Hydrochloride prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This can result in the activation of protein kinase A, which then phosphorylates specific proteins, leading to changes in cellular function.

Result of Action

RS 25344 Hydrochloride has anti-inflammatory, memory- and cognition-enhancing, and antineoplastic effects . It has been shown to inhibit eosinophil chemotaxis and increase progressive motility of spermatozoa in vitro .

Safety and Hazards

RS 25344 Hydrochloride is not for human or veterinary use . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . After skin contact, generally, the product does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist a doctor should be consulted .

特性

IUPAC Name |

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSFKXDQMBPYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RS 25344 Hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。